molecular formula C8H8N2S B8241696 3-Methylthieno[2,3-c]pyridin-7-amine

3-Methylthieno[2,3-c]pyridin-7-amine

Cat. No.: B8241696
M. Wt: 164.23 g/mol
InChI Key: XGXZYZBIFQGEDB-UHFFFAOYSA-N
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Description

3-Methylthieno[2,3-c]pyridin-7-amine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The structure of this compound consists of a thieno[2,3-c]pyridine core with a methyl group at the 3-position and an amine group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthieno[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thienopyridine core . The reaction conditions often include the use of bases such as triethylamine and solvents like ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methylthieno[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylthieno[2,3-c]pyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylthieno[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylthieno[2,3-c]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the amine group at the 7-position allows for unique interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-methylthieno[2,3-c]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXZYZBIFQGEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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